![molecular formula C10H15N3O4 B1194034 4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one CAS No. 71184-20-8](/img/structure/B1194034.png)
4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
卡波丁是一种属于β-咔啉类化合物的化合物,β-咔啉类化合物是含有三环结构的杂环化合物,其结构包括一个吡啶稠合的吲哚骨架。 β-咔啉以其多样的生物活性而闻名,并存在于各种天然来源中,包括植物、海洋生物和哺乳动物 .
准备方法
合成路线和反应条件
包括卡波丁在内的β-咔啉的合成可以通过多种方法实现。 一种常见的方法是Pictet-Spengler反应,该反应涉及色胺与醛或酮的缩合,然后进行环化 . 另一种方法是Bischler-Napieralski反应,该反应涉及β-苯乙胺衍生物与酰氯的环化 . 此外,人们还开发了金属催化反应(如钯催化的直接脱氢环化)来合成β-咔啉衍生物 .
工业生产方法
卡波丁的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 合成路线的选择取决于成本、起始原料的供应和所需产品规格等因素 .
化学反应分析
反应类型
卡波丁会发生多种化学反应,包括:
常用试剂和条件
氧化: 高锰酸钾,三氧化铬
还原: 氢化铝锂,硼氢化钠
取代: 卤素,烷基化试剂,亲核试剂
主要产物
这些反应产生的主要产物取决于所使用的具体条件和试剂。 例如,卡波丁的氧化可以生成酮或醛,而还原可以生成还原衍生物 .
科学研究应用
卡波丁由于其多种生物活性,在科学研究中具有广泛的应用:
作用机制
卡波丁的作用机制涉及其与各种分子靶标和途径的相互作用。 例如,卡波丁衍生物已被证明可以抑制DYRK1A蛋白激酶,该激酶参与神经发育 . 此外,卡波丁可以与血清素受体相互作用,从而产生抗抑郁样作用 . 该化合物还可以增加脑源性神经营养因子的水平,这与神经保护和认知增强有关 .
相似化合物的比较
属性
CAS 编号 |
71184-20-8 |
|---|---|
分子式 |
C10H15N3O4 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m1/s1 |
InChI 键 |
UAZJPMMKWBPACD-GCXDCGAKSA-N |
SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO |
手性 SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=NC2=O)N)O)O)CO |
规范 SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO |
同义词 |
carbocyclic cytidine carbodine carbodine, (R-(1alpha,2alpha,3beta,4alpha))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


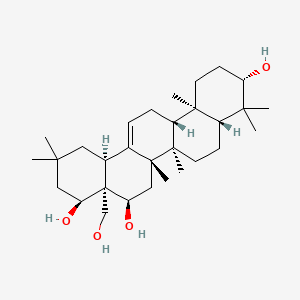
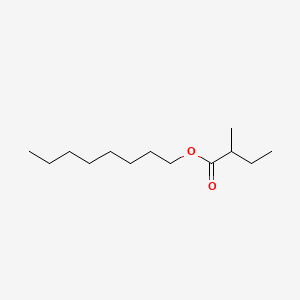
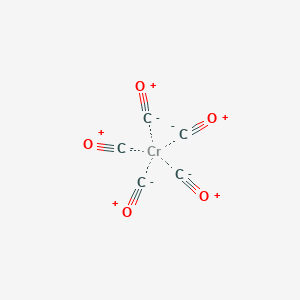
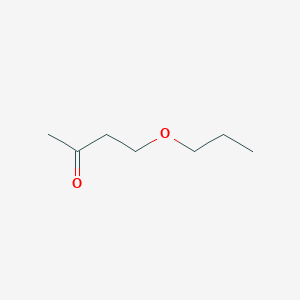
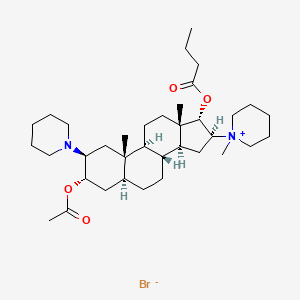
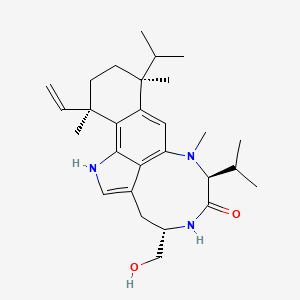

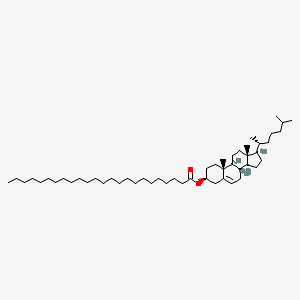
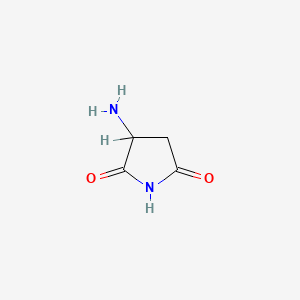
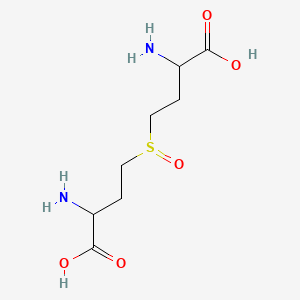
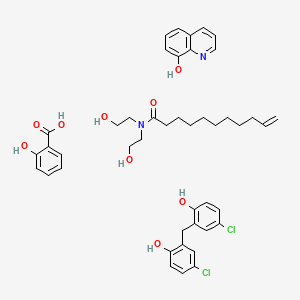


![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)
